

3-Amino-1-methylpyrrolidin-2-one CAS number 119329-48-5

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-1-methylpyrrolidin-2-one

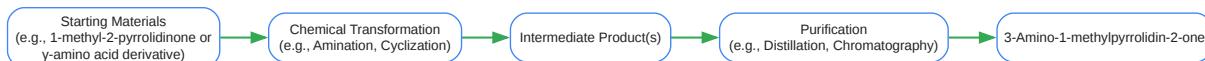
Cat. No.: B570481

[Get Quote](#)

An In-depth Technical Guide to **3-Amino-1-methylpyrrolidin-2-one** (CAS 119329-48-5)

This technical guide provides a comprehensive overview of **3-Amino-1-methylpyrrolidin-2-one** (CAS 119329-48-5), a heterocyclic building block with applications in chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering available data on its properties, synthesis, and potential applications.

Chemical Identity and Physicochemical Properties


3-Amino-1-methylpyrrolidin-2-one is a substituted γ -lactam. Its fundamental properties are summarized in the table below.

Property	Value	Reference
CAS Number	119329-48-5	[1]
IUPAC Name	3-amino-1-methylpyrrolidin-2-one	
Synonyms	3-amino-1-methyl-2-pyrrolidinone	[1]
Molecular Formula	C ₅ H ₁₀ N ₂ O	
Molecular Weight	114.15 g/mol	
Physical State	Presumed to be a liquid at room temperature	

Synthesis

While a specific, detailed experimental protocol for the synthesis of **3-Amino-1-methylpyrrolidin-2-one** is not readily available in peer-reviewed literature, a patent for the preparation of related 2-(2-aminoethyl)-1-methylpyrrolidine derivatives utilizes 1-methyl-2-pyrrolidinone as a starting material.[\[2\]](#) This suggests that **3-Amino-1-methylpyrrolidin-2-one** could potentially be synthesized from precursors such as 1-methyl-2-pyrrolidinone through amination strategies. General methods for the synthesis of pyrrolidine derivatives often involve cyclization reactions of amino acids or their derivatives, or the functionalization of a pre-existing pyrrolidine ring.[\[3\]](#)

A general workflow for the synthesis of substituted pyrrolidinones might involve the following conceptual steps:

[Click to download full resolution via product page](#)

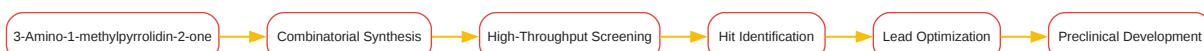
Caption: Conceptual workflow for pyrrolidinone synthesis.

Safety and Handling

A specific Material Safety Data Sheet (MSDS) for **3-Amino-1-methylpyrrolidin-2-one** (CAS 119329-48-5) is not publicly available. However, safety data for structurally related compounds, such as 1-Methyl-2-pyrrolidone and other pyrrolidinone derivatives, indicate potential hazards. For instance, 3-Methylpyrrolidin-2-one is reported to be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.^[4] Given the presence of an amino group, **3-Amino-1-methylpyrrolidin-2-one** may also possess corrosive properties.

General recommended safety precautions when handling this or structurally similar compounds include:

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
- Ventilation: Use only in a well-ventilated area, such as a chemical fume hood.
- Handling: Avoid breathing vapors or mist. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.
- Storage: Keep container tightly closed in a dry and well-ventilated place.


Biological Activity and Applications in Drug Discovery

The biological activity of **3-Amino-1-methylpyrrolidin-2-one** has not been extensively characterized in publicly accessible literature. However, the pyrrolidinone scaffold is a common motif in many biologically active compounds and approved drugs.^[5] Derivatives of pyrrolidinone have demonstrated a wide range of pharmacological activities, including antibacterial, antifungal, anticancer, and anticonvulsant properties.

The amino group at the 3-position and the methyl group at the 1-position of the pyrrolidinone ring provide sites for further chemical modification, making this compound a potentially useful building block in medicinal chemistry for the synthesis of more complex molecules with therapeutic potential.

For example, a related compound, 3-amino-1-hydroxy-2-pyrrolidone (HA-966), is known to be an inhibitor of the N-methyl-D-aspartate (NMDA)-sensitive glutamate receptors, acting at the glycine-regulated allosteric modulatory center.^[6] This suggests that aminopyrrolidinone derivatives can interact with important neurological targets.

The general process of utilizing a chemical building block like **3-Amino-1-methylpyrrolidin-2-one** in a drug discovery program can be visualized as follows:

[Click to download full resolution via product page](#)

Caption: Role of a building block in drug discovery.

Conclusion

3-Amino-1-methylpyrrolidin-2-one is a chemical intermediate with potential for use in the synthesis of more complex molecules, particularly in the field of drug discovery. While detailed information on its synthesis, safety, and biological activity is limited in the public domain, the known properties of the pyrrolidinone scaffold suggest that it could serve as a valuable building block for the development of novel therapeutic agents. Further research is needed to fully characterize this compound and explore its potential applications. Researchers and drug development professionals should exercise caution when handling this compound, following safety protocols for related chemical structures, and consider its potential as a scaffold for the synthesis of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Amino-1-methylpyrrolidin-2-one | 119329-48-5 [sigmaaldrich.com]

- 2. KR100696187B1 - Method for preparing 2- (2-aminoethyl) -1-methylpyrrolidine - Google Patents [patents.google.com]
- 3. Pyrrolidine synthesis [organic-chemistry.org]
- 4. 3-Methylpyrrolidin-2-one | C5H9NO | CID 102848 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3-Aminopyrrolidin-2-one | C4H8N2O | CID 10486805 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Different modes of action of 3-amino-1-hydroxy-2-pyrrolidone (HA-966) and 7-chlorokynurenic acid in the modulation of N-methyl-D-aspartate-sensitive glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [3-Amino-1-methylpyrrolidin-2-one CAS number 119329-48-5]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b570481#3-amino-1-methylpyrrolidin-2-one-cas-number-119329-48-5]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com